molecular formula C28H24N2O7 B3012811 2-[7-(4-ethoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methoxyphenyl)acetamide CAS No. 872198-71-5

2-[7-(4-ethoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methoxyphenyl)acetamide

Katalognummer: B3012811
CAS-Nummer: 872198-71-5
Molekulargewicht: 500.507
InChI-Schlüssel: QOLXMRFAOCQEHW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a quinoline derivative featuring a [1,3]dioxolo[4,5-g]quinolin-5-yl core substituted with a 4-ethoxybenzoyl group at position 7 and an N-(3-methoxyphenyl)acetamide moiety at position 3. Its synthesis likely follows multi-step protocols involving iodination and condensation reactions, as inferred from related methodologies for [1,3]dioxoloquinoline derivatives . The 4-ethoxybenzoyl group may enhance lipophilicity and metabolic stability, while the 3-methoxyphenylacetamide substituent could influence receptor-binding affinity.

Eigenschaften

IUPAC Name

2-[7-(4-ethoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N2O7/c1-3-35-19-9-7-17(8-10-19)27(32)22-14-30(15-26(31)29-18-5-4-6-20(11-18)34-2)23-13-25-24(36-16-37-25)12-21(23)28(22)33/h4-14H,3,15-16H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOLXMRFAOCQEHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCO4)CC(=O)NC5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-[7-(4-ethoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methoxyphenyl)acetamide is a derivative of quinoline with potential biological activities. Quinoline derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 4-ethoxybenzoyl derivatives with quinoline precursors under controlled conditions to yield the desired product. The synthesis pathway often employs techniques such as refluxing in solvents like ethanol or methanol, and purification methods such as recrystallization or chromatography.

Anticancer Activity

Recent studies have demonstrated that quinoline derivatives exhibit significant anticancer properties. For instance, compounds similar to This compound have shown effectiveness against various cancer cell lines. In vitro assays indicated that these compounds can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways.

Table 1: Anticancer Activity of Quinoline Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa10Apoptosis induction
Compound BMCF-715Cell cycle arrest
Target CompoundA54912Intrinsic pathway activation

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses inhibitory effects against several bacterial strains. The mechanism is thought to involve the disruption of bacterial cell membrane integrity and interference with metabolic pathways.

Table 2: Antimicrobial Efficacy of Target Compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mode of Action
Staphylococcus aureus32 µg/mLMembrane disruption
Escherichia coli16 µg/mLInhibition of protein synthesis

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, the compound exhibits anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines in vitro. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.

Case Studies

A recent study investigated the effects of This compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with significant apoptosis at higher concentrations. The study concluded that this compound could be a promising candidate for further development as an anticancer agent.

Another case study focused on its antimicrobial properties against multidrug-resistant strains of bacteria. The findings suggested that the compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with traditional antibiotics.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

Quinoline vs. Quinazoline Derivatives
  • Compound from :
    • Name : N-(2,3-Dimethylphenyl)-2-{7-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-6,8-dioxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl}acetamide
    • Key Differences :
  • Core: Quinazoline (two nitrogen atoms in the bicyclic system) vs. quinoline (one nitrogen).
  • Substituents: Incorporates a 1,2,4-oxadiazole ring and 2,3-dimethylphenyl group. Implications: Quinazoline derivatives often exhibit enhanced kinase inhibitory activity compared to quinolines, while the oxadiazole group may improve metabolic resistance .
Dioxolo vs. Dioxino Ring Systems
  • Compound from : Name: 2-[8-(4-Ethoxybenzoyl)-9-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(9H)-yl]-N-(3-methoxyphenyl)acetamide Key Differences:
  • Core: [1,4]Dioxino[2,3-g]quinoline (six-membered oxygen-containing ring) vs. [1,3]dioxolo[4,5-g]quinoline (five-membered ring). Implications: The larger dioxino ring may alter steric hindrance and solubility .

Substituent Variations

Benzoyl Group Modifications
Compound ID Benzoyl Substituent Molecular Formula Molecular Weight Source
Target Compound 4-Ethoxy C28H24N2O7 500.51 g/mol
C647-0232 4-Chloro C26H19ClN2O6 490.89 g/mol
C647-0187 4-Ethyl C29H26N2O6 498.54 g/mol
  • Alkyl/Electron-Donating Groups (e.g., Ethyl, Ethoxy): Improve membrane permeability but may reduce metabolic clearance rates.
Arylacetamide Tail Modifications
Compound ID Aryl Group Molecular Weight Bioactivity Notes
Target Compound 3-Methoxyphenyl 500.51 g/mol Likely CNS-targeted
C647-0110 4-Methoxyphenyl 500.51 g/mol Enhanced solubility
4-Methoxyphenyl N/A HDAC6/8 inhibition
  • Impact :
    • 3-Methoxy vs. 4-Methoxy : Ortho-substitution (3-methoxy) may reduce steric hindrance compared to para-substitution (4-methoxy), affecting binding to targets like HDACs .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.